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Introduction Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic exclusively
for veterinary use.[1][2] It is highly effective against a wide range of Gram-negative and Gram-
positive bacteria, as well as Mycoplasma species, by inhibiting bacterial DNA gyrase, an
enzyme essential for DNA replication and transcription.[2][3] Enrofloxacin is widely used to treat
infections of the respiratory, digestive, and urinary tracts in various animals, including cattle,
pigs, dogs, and cats.[1][4] However, conventional formulations often have a relatively short in-
vivo half-life, necessitating frequent administration to maintain therapeutic drug concentrations.
[5] This can be stressful for the animals and inconvenient for veterinarians and owners.

Sustained-release (SR) or long-acting (LA) formulations offer a solution by maintaining effective
plasma drug concentrations for an extended period from a single administration.[6] This
approach can reduce the frequency of dosing, minimize the "peak and valley" fluctuations in
blood concentration, improve patient compliance, and potentially reduce the overall dose and
treatment cost.[5][7] This document outlines various formulation strategies, presents key
guantitative data, and provides detailed protocols for the development and evaluation of
sustained-release enrofloxacin formulations.

Formulation Strategies for Sustained Release

Several technologies have been employed to develop sustained-release formulations of
enrofloxacin. Key strategies include:
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Polymeric Microspheres: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA)
are used to encapsulate enrofloxacin.[8] The drug is released gradually as the polymer
matrix degrades and the drug diffuses out.[9] This method has shown promise in prolonging
the drug's half-life and can be designed for targeted delivery, such as to the lungs.[2][4][10]

Long-Acting Injectable Solutions: These formulations often use co-solvents and viscosity-
enhancing agents like polyvinylpyrrolidone (PVP) to create a depot at the injection site from
which the drug is slowly released.[6][11] Adjusting the pH and including components like
arginine or cyclodextrins can also modify the release profile.[7]

Thermosensitive Gels: Polymers that exist as a solution at room temperature but form a gel
at body temperature can be used as an injectable drug depot. This allows for easy
administration followed by the formation of a sustained-release matrix in situ.

Solid Dispersions: For oral administration, creating solid dispersions can improve the
dissolution rate and palatability of enrofloxacin, which has very low aqueous solubility.[12]
[13] While typically for immediate release, this technology can be combined with coatings to
achieve a controlled release profile.[5]

Data Presentation: Physicochemical and
Pharmacokinetic Properties

Quantitative data from various studies are summarized below to allow for comparison between
different formulation approaches.

Table 1: Physicochemical Characteristics of Enrofloxacin Sustained-Release Formulations

. . Entrapment
Formulation Polymer/Ve Particle Drug .
. ] . Efficiency Reference
Type hicle Size (um) Loading (%)
(%)
PLGA
) PLGA 0.102+0.006 1.41+0.27 43.8 £ 8.3 [8]
Nanoparticles
Microspheres  N/A 10.06 (mean) N/A N/A [2][4]]10]

N/A: Data not available in the cited source.
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Table 2: In Vitro Release Profile of Enrofloxacin Formulations

Formulation . Cumulative Key
Time (hours) . Reference
Type Release (%) Observation
PLGA Biphasic release
, 24 ~60 [8]
Nanoparticles pattern

Near-complete
100.8 (4.2 days) 96 release over [8]

several days

PLGA

Nanoparticles

Controlled, slow

) release
Microspheres 12 ~40 [4]
compared to raw
material
Raw Very rapid
] 12 99.8 ] ] [4]
Enrofloxacin dissolution
Injectable Initial burst
] 0.5 20 [5]
Solution release
] Sustained
Injectable
) 12 80.2 release over 12 [5]
Solution
hours

Table 3: Comparative Pharmacokinetic Parameters of Enrofloxacin Formulations
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AUC
Formula Animal Dose Cmax Tmax Referen
. (ng-him  t% (h)
tion Model (mglkg) (pg/mL) (h) L) ce
Conventi Rats
5.95 11.66
onal (Lung 7.5 N/A 7.94 [2][4][10]
. : (ng/9) (Hg-h/g)
Injection Tissue)
_ Rats
Microsph 93.36 508.00
(Lung 75 N/A 13.28 [2][4][10]
eres . (H9/9) (Hg-h/g)
Tissue)
Long-
Acting Pigs - 0.57 £ 1.92 + 488 + 6.70 £ 7]
Injection  (Plasma) ' 0.09 0.42 0.77 1.13
(A)
Long-
Acting Pigs - 0.81 + 233+ 8.87 £ 934+ o
Injection (Plasma) ' 0.11 0.29 0.99 0.89
(B)
Long-
Acting Pigs ot 0.79 = 1.58 + 7.07 = 7.42 (7]
Injection  (Plasma) ' 0.10 0.20 0.92 0.91
(©)
Referenc )
Pigs 0.61 = 1.58 + 5.46 7.12 £
e 2.5 [7]
o (Plasma) 0.13 0.20 0.81 0.98
Injection
Solid
Dispersio  Pigs 0.64 £ 142 + 7.96 £ 12.58 +
25 [13]
n (Plasma) 0.21 0.34 1.22 5.89
Granules

Note: Parameters for lung tissue are in ug/g and pg-h/g. Cmax = Maximum Concentration,

Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t¥2 = Elimination Half-

life.
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Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of
sustained-release enrofloxacin formulations.

Protocol 1: Preparation of Enrofloxacin-Loaded PLGA
Nanoparticles

This protocol is based on the single-emulsion solvent evaporation method.[8]
Materials:

» Enrofloxacin powder

o Poly(lactic-co-glycolic acid) (PLGA)

e Dichloromethane (DCM)

» Polyvinyl alcohol (PVA) solution (e.g., 2% wi/v)
o Deionized water

o Magnetic stirrer

» High-speed homogenizer or sonicator

e Centrifuge

Procedure:

» Organic Phase Preparation: Dissolve a specific amount of PLGA and enrofloxacin in DCM.
For example, dissolve 100 mg of PLGA and 20 mg of enrofloxacin in 5 mL of DCM.

e Aqueous Phase Preparation: Prepare an agueous solution of PVA (e.g., 2% w/v in deionized
water). This will act as the emulsifier.

o Emulsification: Add the organic phase to a larger volume of the agueous PVA solution (e.g.,
50 mL) under continuous stirring.
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Homogenization: Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5
minutes) or sonicate to form a fine oil-in-water (O/W) emulsion.

Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room
temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely,
leading to the formation of solid nanopatrticles.

Particle Collection: Collect the nanopatrticles by centrifugation (e.g., 12,000 g for 20 minutes).

Washing: Wash the collected nanoparticle pellet multiple times with deionized water to
remove residual PVA and un-encapsulated drug. Resuspend the pellet in water and
centrifuge again for each wash cycle.

Lyophilization: Freeze-dry the final washed pellet to obtain a fine, dry powder of enrofloxacin-
loaded nanopatrticles, which can be stored for later use.

Protocol 2: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the formulation.

Materials:

Enrofloxacin SR formulation (e.g., hanoparticles, microspheres)

Phosphate Buffered Saline (PBS), pH 7.4

Shaking incubator or USP Dissolution Apparatus (e.g., Paddle type)

Centrifuge tubes or dialysis membranes

HPLC system for enrofloxacin quantification

Procedure:

Sample Preparation: Accurately weigh a quantity of the enrofloxacin formulation and place it
into a container (e.g., a 15 mL centrifuge tube or a dialysis bag).
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Release Medium: Add a defined volume of pre-warmed (37°C) PBS (pH 7.4) to the
container.

Incubation: Place the container in a shaking incubator set to 37°C and a suitable agitation
speed (e.g., 100 rpm).

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a
small aliquot (e.g., 1 mL) of the release medium.

Medium Replacement: Immediately replace the withdrawn volume with an equal volume of
fresh, pre-warmed PBS to maintain sink conditions.

Sample Analysis: Analyze the withdrawn samples for enrofloxacin concentration using a
validated HPLC method.[7]

Data Calculation: Calculate the cumulative percentage of drug released at each time point,
correcting for the drug removed during previous sampling. Plot the cumulative percent
release versus time to obtain the release profile.

Protocol 3: In Vivo Pharmacokinetic Study in Pigs

This protocol outlines the steps for evaluating the pharmacokinetic profile of an SR enrofloxacin

formulation following intramuscular injection in pigs.[7]

Materials:

Healthy pigs (e.g., 36 pigs, as in the reference study)

Enrofloxacin SR injectable formulation

Conventional enrofloxacin injection (as a control)

Syringes and needles

Blood collection tubes (containing anticoagulant, e.g., heparin)

Centrifuge
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o HPLC system for plasma drug concentration analysis
Procedure:

e Animal Acclimatization: Acclimate healthy pigs to the study environment for at least one
week before the experiment. Ensure they have free access to feed and water.

e Dosing: Divide the pigs into treatment groups. Administer a single intramuscular injection of
the sustained-release formulation at a specific dose (e.g., 2.5 mg/kg body weight).[7] Another
group should receive the conventional formulation as a control.

e Blood Sampling: Collect blood samples (e.g., 5 mL) from the jugular vein at predetermined
time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).

o Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 3000
rpm for 10 minutes) to separate the plasma.

e Sample Storage: Store the collected plasma samples at -20°C or lower until analysis.

e Plasma Analysis: Determine the concentration of enrofloxacin (and its active metabolite,
ciprofloxacin) in the plasma samples using a validated HPLC method with fluorescence
detection.[7]

e Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonLin) to analyze the
plasma concentration-time data.[7] Calculate key parameters including Cmax, Tmax, AUC,
and elimination half-life (t%2).

 Statistical Analysis: Compare the pharmacokinetic parameters between the SR formulation
and the conventional formulation using appropriate statistical tests (e.g., ANOVA) to
determine significance.[7]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.
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Caption: Workflow for development of sustained-release enrofloxacin.
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Caption: Protocol for preparing enrofloxacin-PLGA nanopatrticles.
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Caption: Mechanism of action of enrofloxacin on bacterial cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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